2-(4-Bromothiophen-2-yl)-1,3-dioxolane

Description

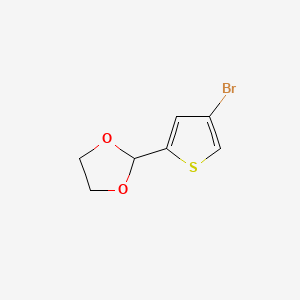

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNOSUAFGZBAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397425 | |

| Record name | 2-(4-bromothiophen-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58267-85-9 | |

| Record name | 2-(4-bromothiophen-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane"

An In-depth Technical Guide to the Synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various synthetic pathways. The document details the chemical reaction, experimental procedures, and relevant data, presented in a clear and structured format to aid researchers in its preparation and application.

Overview and Reaction Principle

The synthesis of this compound is achieved through the protection of the aldehyde group of 4-bromo-2-thiophenecarboxaldehyde as a cyclic acetal. This is accomplished by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. The formation of the 1,3-dioxolane ring is a reversible reaction. To drive the equilibrium towards the product, the water generated during the reaction is continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of the Starting Material

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 4-Bromo-2-thiophenecarboxaldehyde | 18791-75-8 | C₅H₃BrOS | 191.05 | 44-46 | 114-115 / 11 |

Table 2: Properties of the Final Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | 58267-85-9 | C₇H₇BrO₂S | 235.10 | ≥97%[1] or 98%[2] |

Detailed Experimental Protocol

The following protocol is based on a well-established procedure for the synthesis of analogous aryl-substituted 1,3-dioxolanes[3].

Reagents and Materials:

-

4-Bromo-2-thiophenecarboxaldehyde

-

Ethylene glycol (1.3 equivalents)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

-

Toluene

-

10% aqueous sodium hydroxide solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-thiophenecarboxaldehyde, 1.3 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to dissolve the reactants and allow for efficient reflux.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction. This typically takes several hours to a couple of days[3].

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous sodium hydroxide solution, deionized water, and brine[3].

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation if necessary. A yield of over 60% can be expected based on analogous reactions[3].

Visualized logical relationships

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-Depth Technical Guide to 2-(4-Bromothiophen-2-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known by its synonym 4-BROMOTHIOPHENE-2-CARBOXALDEHYDE ETHYLENE GLYCOL ACETAL, is a substituted thiophene derivative.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 58267-85-9 | [1] |

| Boiling Point | 290.8 °C at 760 mmHg | [2] |

| Density | 1.671 g/cm³ | [2] |

| Refractive Index | 1.591 | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the acetalization of its corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde, with ethylene glycol.

Experimental Protocol: Synthesis

A general and widely applicable method for the formation of dioxolanes from aldehydes involves an acid-catalyzed reaction with ethylene glycol, often with the removal of water to drive the equilibrium towards the product.

Materials:

-

4-Bromo-2-thiophenecarboxaldehyde

-

Ethylene glycol (1.2 - 1.5 equivalents)

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-thiophenecarboxaldehyde and anhydrous toluene.

-

Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude this compound is typically achieved by vacuum distillation or column chromatography.

Vacuum Distillation: Given the high boiling point of the compound, vacuum distillation is the preferred method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of the target compound is collected.

Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel is effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The fractions are collected and analyzed by TLC to identify and combine the pure product fractions. The solvent is then removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxolane and thiophene protons. The methine proton of the dioxolane ring (O-CH-O) would appear as a singlet. The methylene protons of the dioxolane ring would likely appear as a multiplet. The two protons on the thiophene ring would appear as distinct signals in the aromatic region, with their coupling pattern revealing their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule. The acetal carbon (O-C-O) will have a characteristic chemical shift. The two carbons of the dioxolane methylene groups will also be evident, along with the four distinct carbon signals of the brominated thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the thiophene ring.

-

C-O stretching vibrations of the dioxolane ring, which are typically strong and appear in the fingerprint region.

-

C-Br stretching vibration at lower wavenumbers.

-

The absence of a strong carbonyl (C=O) absorption band confirms the successful conversion of the aldehyde.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M+ and M+2 peaks) will be a key diagnostic feature. Fragmentation patterns would likely involve the loss of fragments from the dioxolane ring and cleavage of the bond between the thiophene and dioxolane moieties.

Reactivity and Stability

The chemical behavior of this compound is dictated by the reactivity of the thiophene ring and the stability of the dioxolane group.

-

Thiophene Ring Reactivity: The brominated thiophene ring is susceptible to various organic reactions, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which can be used to introduce further functionalization at the bromine-substituted position. The thiophene ring itself can undergo electrophilic substitution, although the presence of the bromine atom will influence the regioselectivity of such reactions.

-

Dioxolane Ring Stability: The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality. It is generally stable to basic, nucleophilic, and reducing conditions. However, it is labile under acidic conditions, and the aldehyde can be readily regenerated by treatment with aqueous acid.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules. Its protected aldehyde functionality allows for selective modification of the thiophene ring. This compound and its derivatives are of interest in:

-

Drug Discovery: As a scaffold for the synthesis of novel pharmaceutical agents. Thiophene-containing compounds are known to exhibit a wide range of biological activities.

-

Organic Electronics: As a precursor for the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo-functionalization provides a convenient handle for polymerization and molecular elaboration.

This technical guide provides a foundational understanding of this compound for professionals in research and development. For specific applications and further detailed procedures, consultation of the primary literature is recommended.

References

In-Depth Technical Guide: Physicochemical Properties and Biological Evaluation of 2-(4-bromothiophen-2-yl)-1,3-dioxolane (CAS Number: 58267-85-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the compound with CAS number 58267-85-9, identified as 2-(4-bromothiophen-2-yl)-1,3-dioxolane. While specific experimental data on the biological activities of this compound are limited in publicly accessible literature, this document extrapolates potential therapeutic applications and mechanisms of action based on the known pharmacology of structurally related thiophene and 1,3-dioxolane derivatives. This guide also presents a detailed, plausible experimental protocol for its synthesis, purification, and analysis, aiming to facilitate further research and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a brominated thiophene ring linked to a 1,3-dioxolane ring. The physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 58267-85-9 | N/A |

| Common Name | 4-Bromothiophene-2-carboxaldehyde ethylene glycol acetal | [1] |

| Synonym | 2-(4-Bromothien-2-yl)-1,3-dioxolane | N/A |

| Molecular Formula | C₇H₇BrO₂S | [2] |

| Molecular Weight | 235.10 g/mol | [2] |

| Density | 1.671 g/cm³ | N/A |

| Boiling Point | 290.8 °C at 760 mmHg | N/A |

| Flash Point | 129.7 °C | N/A |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented. However, the thiophene moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.

Potential Modulation of Inflammatory Signaling Pathways

Thiophene derivatives have been reported to modulate key inflammatory signaling pathways, such as NF-κB and STAT3.[3][4][5] These pathways are crucial in the cellular response to inflammation, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation and immune responses.[6][7] Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. Some thiophene-containing compounds have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory mechanism.[5]

STAT3 Signaling Pathway: The STAT3 pathway is another critical regulator of cell growth, survival, and inflammation.[8][9][10] Constitutive activation of STAT3 is a hallmark of many cancers. Certain thiophene derivatives have demonstrated the ability to inhibit STAT3 signaling, highlighting their potential as anticancer agents.[3][8][11]

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methodologies for similar compounds.

Synthesis: Acetalization of 4-Bromothiophene-2-carboxaldehyde

The synthesis of this compound is achieved through the acid-catalyzed acetalization of 4-bromothiophene-2-carboxaldehyde with ethylene glycol.[12][13]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromothiophene-2-carboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or the reaction is complete as determined by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.[16][17]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the purified product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the dioxolane ring protons, and the methine proton of the acetal. The chemical shifts and coupling constants will be indicative of the substitution pattern.[18][19][20][21]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.[18][19][20][21]

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (235.10 g/mol for C₇H₇BrO₂S). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. Fragmentation patterns can provide further structural information.[22][23]

Conclusion

While this compound is a compound with limited direct biological data, its structural motifs suggest a high potential for interesting pharmacological activities, particularly in the areas of anti-inflammatory and anticancer research. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this molecule, enabling further investigation into its biological properties and potential as a therapeutic agent. The exploration of its effects on the NF-κB and STAT3 signaling pathways is a promising avenue for future research.

References

- 1. CAS#:58267-85-9 | 4-BROMOTHIOPHENE-2-CARBOXALDEHYDE ETHYLENE GLYCOL ACETAL | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Bromo-2-thiophenecarboxaldehyde 90% | 18791-75-8 [sigmaaldrich.com]

- 15. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. uomphysics.net [uomphysics.net]

- 17. patexia.com [patexia.com]

- 18. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. massbank.eu [massbank.eu]

- 23. govinfo.gov [govinfo.gov]

An In-depth Technical Guide to 2-(4-Bromothiophen-2-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane. While specific experimental data for this compound is not widely available in peer-reviewed literature, this document compiles information on its structural characteristics, a probable synthetic route based on established chemical principles, and the broader context of its potential utility in medicinal chemistry. The guide also discusses the general biological significance of the thiophene and 1,3-dioxolane moieties, offering insights into the potential applications of this and related compounds in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound featuring a brominated thiophene ring linked to a 1,3-dioxolane ring. The thiophene nucleus is a well-recognized pharmacophore in medicinal chemistry, present in numerous approved drugs and exhibiting a wide range of biological activities.[1] The 1,3-dioxolane group often serves as a protecting group for aldehydes and ketones in organic synthesis and can also be found in various biologically active molecules.[2] The combination of these two moieties in this compound makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a thiophene ring brominated at the 4-position and connected at the 2-position to a 1,3-dioxolane ring.

Systematic Name: this compound Synonym: 4-Bromothiophene-2-carboxaldehyde ethylene glycol acetal[3] CAS Number: 58267-85-9[3] Molecular Formula: C₇H₇BrO₂S[3]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 235.10 g/mol | [3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature |

Synthesis

General Experimental Protocol for Acetalization

The following is a generalized protocol for the synthesis of 1,3-dioxolanes from aldehydes, which can be adapted for the synthesis of the target compound.

Reaction:

4-bromothiophene-2-carboxaldehyde + ethylene glycol ⇌ this compound + H₂O

Reagents and Solvents:

-

4-bromothiophene-2-carboxaldehyde

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a Lewis acid)

Procedure:

-

To a solution of 4-bromothiophene-2-carboxaldehyde in an anhydrous solvent, add ethylene glycol.

-

Add a catalytic amount of the acid catalyst.

-

The reaction mixture is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, this section provides predicted data based on the known chemical shifts of similar structures. This information is for estimation purposes and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H (position 3) | ~7.1-7.3 | d | ~1.5 |

| Thiophene-H (position 5) | ~7.0-7.2 | d | ~1.5 |

| Dioxolane-CH | ~5.8-6.0 | s | - |

| Dioxolane-CH₂ | ~3.9-4.2 | m | - |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Thiophene-C (C=C-Br) | ~110-115 |

| Thiophene-C (C-S) | ~125-130 |

| Thiophene-C (C-H) | ~128-132 |

| Thiophene-C (C-Dioxolane) | ~140-145 |

| Dioxolane-CH | ~100-105 |

| Dioxolane-CH₂ | ~65-70 |

Potential Applications in Drug Development

While there is no direct evidence of the use of this compound in drug development, its constituent parts, the brominated thiophene and the 1,3-dioxolane, are present in various biologically active compounds.

The Thiophene Moiety in Medicinal Chemistry

The thiophene ring is considered a bioisostere of the benzene ring and is a key component in many pharmaceuticals. Thiophene derivatives have been reported to possess a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many thiophene-containing compounds have shown efficacy against various bacterial and fungal strains.[4]

-

Anti-inflammatory Activity: Certain thiophene derivatives have demonstrated anti-inflammatory properties.[5]

-

Anticancer Activity: The thiophene scaffold is present in several anticancer agents.[6]

-

Antiviral Activity: Thiophene derivatives have also been investigated for their antiviral potential.[4]

The bromine atom on the thiophene ring can serve as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the synthesis of a diverse library of compounds for biological screening.

The 1,3-Dioxolane Moiety in Drug Design

The 1,3-dioxolane ring, apart from its role as a protecting group, is a structural feature in some bioactive molecules. It can influence the pharmacokinetic properties of a drug, such as its solubility, metabolic stability, and ability to cross biological membranes. In some cases, the dioxolane ring itself can interact with biological targets. For example, certain 1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells.[7]

Caption: Logical relationship of the structural components to potential applications.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential as a building block in the synthesis of novel compounds for drug discovery. Although specific experimental and biological data for this compound are currently limited in the public domain, the well-documented biological activities of the thiophene and 1,3-dioxolane moieties suggest that derivatives of this compound could be of interest for further investigation. This guide provides a foundational understanding of its structure and a likely synthetic approach, which can serve as a starting point for researchers and scientists in the field of medicinal chemistry. Further research is warranted to fully characterize this compound and explore its potential in the development of new therapeutic agents.

References

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and a detailed synthetic protocol for 2-(4-Bromothiophen-2-yl)-1,3-dioxolane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Thiophene and dioxolane moieties are significant pharmacophores, and their derivatives have been explored for various biological activities, including as antibacterial, antifungal, and anticancer agents.[1][2][3]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for experimental design, dosage calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | [4] |

| Molecular Weight | 235.10 g/mol | [4] |

| CAS Number | 58267-85-9 | [4] |

| Synonym | 4-Bromothiophene-2-carboxaldehyde ethylene glycol acetal | [4][5] |

| Physical Form | Solid | [6] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Bromine (79.904 g/mol ), Oxygen (15.999 g/mol ), and Sulfur (32.066 g/mol ).

Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-bromothiophene-2-carboxaldehyde. The second step is the protection of the aldehyde group as a cyclic acetal using ethylene glycol. Below is a Graphviz diagram illustrating this synthetic pathway.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established chemical transformations.

Step 1: Synthesis of 4-Bromothiophene-2-carboxaldehyde

This procedure is adapted from a known method for the bromination of thiophene derivatives.[7]

Materials:

-

2-Thiophenecarboxaldehyde

-

Aluminum trichloride (AlCl₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiophenecarboxaldehyde in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add aluminum trichloride to the stirred solution.

-

Add a solution of bromine in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromothiophene-2-carboxaldehyde.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Acetalization)

This is a general and widely used method for the formation of 1,3-dioxolanes from aldehydes.[1][8]

Materials:

-

4-Bromothiophene-2-carboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 4-bromothiophene-2-carboxaldehyde and a molar excess of ethylene glycol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be further purified by column chromatography or recrystallization if necessary.

Applications in Drug Discovery and Development

Thiophene-containing compounds are prevalent in a number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2] The dioxolane functional group is often employed as a protective group for aldehydes and ketones during multi-step organic syntheses.[8] Furthermore, various dioxolane derivatives have been investigated for their potential to overcome multidrug resistance in cancer therapy.[3] The title compound, combining both of these structural motifs, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the synthesis of various substituted thiophenes through cross-coupling reactions.[9]

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS#:58267-85-9 | 4-BROMOTHIOPHENE-2-CARBOXALDEHYDE ETHYLENE GLYCOL ACETAL | Chemsrc [chemsrc.com]

- 6. 4-Bromo-2-thiophenecarboxaldehyde 90 18791-75-8 [sigmaaldrich.com]

- 7. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the compound 2-(4-Bromothiophen-2-yl)-1,3-dioxolane. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data based on analogous structures and established principles of analytical chemistry. A robust synthetic methodology is also presented, derived from standard organic chemistry transformations.

Chemical Structure and Properties

Compound Name: this compound CAS Number: 58267-85-9[1] Molecular Formula: C₇H₇BrO₂S[1] Molecular Weight: 235.10 g/mol [1] Synonym: 4-Bromothiophene-2-carboxaldehyde ethylene glycol acetal[1]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.1 - 7.3 | Doublet | 1H | Thiophene H5 | The proton on the carbon adjacent to the sulfur and the dioxolane-substituted carbon. |

| ~ 7.0 - 7.2 | Doublet | 1H | Thiophene H3 | The proton on the carbon between the bromo and dioxolane-substituted carbons. |

| ~ 5.8 | Singlet | 1H | Dioxolane CH (acetal) | Acetal protons typically appear in this region. |

| ~ 4.0 - 4.2 | Multiplet | 4H | Dioxolane O-CH₂-CH₂-O | The four protons of the ethylene glycol moiety in the dioxolane ring. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 145 - 150 | Thiophene C2 | Carbon attached to the dioxolane group and sulfur. |

| ~ 125 - 130 | Thiophene C5 | Protonated carbon of the thiophene ring. |

| ~ 122 - 127 | Thiophene C3 | Protonated carbon of the thiophene ring. |

| ~ 110 - 115 | Thiophene C4 | Carbon bearing the bromine atom. |

| ~ 100 - 105 | Dioxolane CH (acetal) | Acetal carbon chemical shifts are characteristic in this range. |

| ~ 65 | Dioxolane O-CH₂-CH₂-O | Carbons of the ethylene glycol moiety. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~ 3100 | C-H stretch | Aromatic (Thiophene) |

| ~ 2900-3000 | C-H stretch | Aliphatic (Dioxolane) |

| ~ 1400-1500 | C=C stretch | Aromatic (Thiophene) |

| ~ 1100-1200 | C-O stretch | Acetal |

| ~ 800-900 | C-S stretch | Thiophene |

| ~ 500-600 | C-Br stretch | Bromoalkane |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 234/236 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 191/193 | [M - C₂H₄O]⁺ |

| 155 | [M - Br]⁺ |

| 111 | [C₄H₂S-CHO]⁺ |

Experimental Protocols

The synthesis of this compound is predicated on the acid-catalyzed reaction between 4-bromothiophene-2-carboxaldehyde and ethylene glycol, a standard method for the formation of acetals which serve as protecting groups for aldehydes.

Synthesis of this compound

Materials:

-

4-Bromothiophene-2-carboxaldehyde

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromothiophene-2-carboxaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and toluene (as solvent).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

References

Characterization of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the heterocyclic compound 2-(4-Bromothiophen-2-yl)-1,3-dioxolane. This document details its synthesis, physical properties, and spectroscopic profile, offering valuable data for researchers in medicinal chemistry, materials science, and organic synthesis.

Compound Profile

This compound, also known as 4-bromothiophene-2-carboxaldehyde ethylene acetal, is a derivative of thiophene containing a bromine substituent and a protected aldehyde functional group in the form of a dioxolane ring. This structure makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 58267-85-9 | [1] |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Purity | ≥97% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the acetalization of its corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde.

Synthesis of the Precursor: 4-Bromo-2-thiophenecarboxaldehyde

The precursor, 4-bromo-2-thiophenecarboxaldehyde, can be synthesized from 2-thiophenecarboxaldehyde. While various methods exist, a common approach involves the bromination of the thiophene ring.

Table 2: Properties of 4-Bromo-2-thiophenecarboxaldehyde

| Property | Value | Reference |

| CAS Number | 18791-75-8 | [3][4] |

| Molecular Formula | C₅H₃BrOS | [3][4] |

| Molecular Weight | 191.05 g/mol | [3][4] |

| Melting Point | 44-46 °C | [2] |

| Boiling Point | 114-115 °C at 11 mmHg | [2] |

Acetalization to form this compound

The protection of the aldehyde group is achieved by reacting 4-bromo-2-thiophenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-bromo-2-thiophenecarboxaldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-thiophenecarboxaldehyde and toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Workflow for the Synthesis of this compound

References

A Comprehensive Technical Guide to 2-(4-Bromothiophen-2-yl)-1,3-dioxolane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromothiophen-2-yl)-1,3-dioxolane is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromo-substituted thiophene ring and a protected aldehyde in the form of a dioxolane, offers a versatile platform for the synthesis of complex molecular architectures. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in favorable interactions with biological targets. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The dioxolane group serves as a stable protecting group for the formyl functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde for further elaboration. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical and computational properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.10 g/mol | [1] |

| CAS Number | 58267-85-9 | [1] |

| Appearance | White to yellow to orange powder/crystal | |

| Purity | ≥97% (commercially available) | [1] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [1] |

| logP (calculated) | 2.556 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the acetalization of 4-bromothiophene-2-carboxaldehyde. This reaction involves the protection of the aldehyde functional group as a cyclic acetal using ethylene glycol, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromothiophene-2-carboxaldehyde[2]

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware with a Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromothiophene-2-carboxaldehyde (1 equivalent), toluene, and ethylene glycol (1.2-1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts for the protons and carbons of the 4-bromothiophen-2-yl moiety are based on the reported data for (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[3]. The signals for the dioxolane ring are based on typical values for such structures.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.3-7.4 | s | Thiophene-H5 |

| ~7.2-7.3 | s | Thiophene-H3 |

| ~5.8-6.0 | s | O-CH-O |

| ~3.9-4.1 | m | O-CH₂-CH₂-O |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~144-146 | Thiophene-C2 |

| ~130-132 | Thiophene-C5 |

| ~123-125 | Thiophene-C3 |

| ~108-110 | Thiophene-C4 (C-Br) |

| ~102-104 | O-CH-O |

| ~65-67 | O-CH₂-CH₂-O |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the C-H, C-O, C-S, and C-Br bonds.

Table 3: Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (thiophene) |

| ~2980-2850 | Medium | Aliphatic C-H stretch (dioxolane) |

| ~1200-1000 | Strong | C-O stretch (acetal) |

| ~800-700 | Medium-Strong | C-S stretch (thiophene) |

| ~600-500 | Medium-Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| ~234/236 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| Other fragments | Corresponding to the loss of fragments such as C₂H₄O, Br, etc. |

Role in Drug Development and Medicinal Chemistry

Thiophene-containing molecules are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds.[3][4][5][6] The sulfur atom of the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with protein targets, while the aromatic nature of the ring allows it to serve as a bioisosteric replacement for a phenyl ring, often with improved metabolic stability or pharmacokinetic properties.[4]

This compound is a valuable intermediate for the synthesis of novel drug candidates for several key reasons:

-

Scaffold for Elaboration: The thiophene ring provides a rigid core upon which to build more complex molecules.

-

Versatile Reactive Handle: The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[4][7][8][9][10][11] These reactions allow for the facile introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, enabling the exploration of structure-activity relationships.

-

Protected Aldehyde: The dioxolane group protects the aldehyde functionality, which is otherwise reactive under many cross-coupling conditions. This protecting group can be readily removed under acidic conditions to liberate the aldehyde for subsequent reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Experimental Workflows and Signaling Pathways

The utility of this compound in drug discovery can be illustrated through a common synthetic workflow involving a Suzuki-Miyaura cross-coupling reaction to generate a bi-aryl or heteroaryl-aryl scaffold. This is a foundational strategy in the synthesis of many kinase inhibitors and other targeted therapies.

Caption: Synthetic workflow for the utilization of this compound.

While this compound itself is not an active pharmaceutical ingredient and therefore not directly involved in a specific signaling pathway, the molecules synthesized from it can be designed to target a wide array of pathways implicated in disease. For instance, bi-aryl structures are common motifs in inhibitors of protein kinases, which are central to many cell signaling cascades that are dysregulated in cancer and inflammatory diseases.

Caption: Conceptual pathway of a kinase inhibitor derived from the core scaffold.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis, combined with the strategic placement of a reactive bromine atom and a protected aldehyde, provides medicinal chemists with a powerful tool for the construction of novel and complex molecular entities. The established importance of the thiophene scaffold in approved therapeutics underscores the potential of this compound as a starting point for the development of new drugs targeting a wide range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development programs.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

"synthesis and characterization of thiophene derivatives"

An In-depth Technical Guide to the Synthesis and Characterization of Thiophene Derivatives

Introduction

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, serves as a foundational scaffold in a vast array of functional organic molecules.[1][2][3] Its derivatives are cornerstones in medicinal chemistry and materials science. In the pharmaceutical realm, the thiophene nucleus is a key component in drugs exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] Notable drugs incorporating this moiety include the antipsychotic Olanzapine and the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[4][5] In materials science, the electronic properties of thiophene-based polymers have led to their extensive use in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics.[2] This guide provides a technical overview of the principal synthetic routes and characterization techniques for thiophene derivatives, aimed at researchers and professionals in drug development and materials science.

Part 1: Synthesis of Thiophene Derivatives

The construction of the thiophene ring and its subsequent functionalization can be achieved through various synthetic strategies, broadly categorized into classical condensation reactions and modern cross-coupling methods.

Classical Condensation Methods

The Paal-Knorr synthesis is a fundamental method for constructing the thiophene ring by reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[6][7] Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used, acting as both sulfur donors and dehydrating agents.[6][7]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1,4-dicarbonyl compound).

-

Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to the flask. An excess of the sulfurizing agent is typically used.

-

Reaction: Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Caution: Hydrogen sulfide (H₂S), a toxic gas, may be formed as a byproduct.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water or a sodium bicarbonate solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by distillation, to yield 2,5-dimethylthiophene.

| Reactant | Sulfurizing Agent | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | P₄S₁₀ | Reflux | ~60-70 | [6] |

| Substituted 1,4-dicarbonyls | Lawesson's Reagent | Varies | 40-85 | [6] |

The Gewald reaction is a powerful multi-component reaction that produces highly functionalized 2-aminothiophenes.[8][9] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base catalyst (e.g., morpholine or triethylamine).[8][10][11]

Experimental Protocol: General Synthesis of a 2-Aminothiophene Derivative

-

Reactant Mixture: In a suitable flask, combine the carbonyl compound (e.g., cyclohexanone), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in a solvent like ethanol or dimethylformamide (DMF).[5]

-

Catalyst Addition: Add a basic catalyst, such as morpholine or piperidine, to the mixture.

-

Reaction: Stir the mixture at a specified temperature (ranging from room temperature to reflux) for a period of several hours. Microwave irradiation has been shown to significantly reduce reaction times.[8][11]

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with water and a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

| Carbonyl Compound | Activated Nitrile | Base | Conditions | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol, 45-50°C | 80-90 | [10] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol, RT | 60-75 | [10] |

| Various Ketones | Malononitrile | Piperidinium Borate | 80°C, 20-30 min | 90-96 | [5] |

Modern Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed thiophene rings, enabling the formation of C-C bonds with high precision.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[12][13] This method is widely used for synthesizing aryl- and heteroaryl-substituted thiophenes and is valued for the stability and low toxicity of the boron reagents.[14][15]

Experimental Protocol: Synthesis of 2-Arylthiophene

-

Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the thienyl halide (e.g., 2-bromothiophene), the arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂).[12][16]

-

Solvent Addition: Add a degassed solvent system, often a mixture such as 1,4-dioxane/water or toluene/ethanol.[16]

-

Reaction: Heat the reaction mixture to a temperature typically between 80-100°C and stir for several hours until TLC or GC-MS indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and add water.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is purified by column chromatography on silica gel.

| Thiophene Substrate | Boronic Acid | Catalyst | Base | Yield (%) | Reference |

| 2-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | >90 | [17] |

| 2,5-Dibromothiophene | 2-Thienylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | ~70-85 | [14] |

| 2-Bromo-5-(bromomethyl)thiophene | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 25-76 | [16] |

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by palladium.[15][18] While highly effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.[15]

Experimental Protocol: Synthesis of 2,5-Di(ferrocenyl)thiophene

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the thiophene halide (e.g., 2,5-dibromothiophene) and the organostannane (e.g., tributylstannylferrocene) in a dry, degassed solvent such as toluene or DMF.[19]

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄.

-

Reaction: Heat the mixture, often to reflux, for 12-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling, the solvent is removed under reduced pressure.

-

Purification: The residue is directly purified by column chromatography on silica gel to separate the desired product from tin byproducts and other impurities.

| Thiophene Substrate | Organostannane | Catalyst | Conditions | Yield (%) | Reference |

| 2-Bromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene, Reflux | 80-95 | [18] |

| 3-Bromothiophene | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | DMF, 90°C | ~90 | [20] |

Part 2: Characterization of Thiophene Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized derivatives. A combination of spectroscopic, spectrometric, and chromatographic techniques is typically employed.

Spectroscopic Techniques

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: Provides information about the number, environment, and connectivity of protons. Protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm).

-

¹³C NMR: Determines the number and type of carbon atoms. Thiophene ring carbons resonate in the δ 120-145 ppm range.[21][22]

Typical ¹H NMR Data for Substituted Thiophenes

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-2 / H-5 | 7.0 - 7.8 | Doublet or Multiplet |

| H-3 / H-4 | 6.8 - 7.2 | Doublet or Multiplet |

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[23]

Typical IR Absorption Bands for Thiophene Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Ring Stretching |

| C-S | 850 - 600 | Stretching |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[24][25] The absorption maximum (λ_max) is sensitive to the extent of conjugation and the presence of auxochromic groups. Simple thiophenes absorb in the 230-260 nm range, with λ_max increasing with conjugation.

Mass Spectrometry (MS)

MS is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[26] The fragmentation pattern provides valuable structural clues.[27][28]

Common Fragmentation Pathways

-

Parent Ion (M⁺): The mass spectrum typically shows a prominent molecular ion peak.

-

Key Fragments: Cleavage of the S-X bond in sulfonyl derivatives is common.[27] The thiophene ring itself can fragment via the loss of CS or C₂H₂.

Chromatographic Techniques

Chromatography is essential for assessing the purity of the synthesized compounds and for their purification.

-

Gas Chromatography (GC): Used for volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for powerful separation and identification.[29][30][31] Two-dimensional GC can be employed to separate thiophene from complex matrices like benzene.[30]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis and purification of a wide range of thiophene derivatives, including less volatile or thermally sensitive compounds.[32][33] A typical HPLC method might use a C18 column with an acetonitrile/water mobile phase.[33]

Part 3: Visualized Workflows and Mechanisms

Visual diagrams help clarify complex experimental procedures and reaction pathways.

Caption: General experimental workflow for thiophene synthesis and characterization.

References

- 1. comprehensive-review-on-advances-in-thiophene-derivative-synthesis-and-their-biological-applications - Ask this paper | Bohrium [bohrium.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. researchgate.net [researchgate.net]

- 20. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journalwjarr.com [journalwjarr.com]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jchps.com [jchps.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. agilent.com [agilent.com]

- 31. rroij.com [rroij.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. mdpi.com [mdpi.com]

The Dioxolane Moiety: A Versatile Player in Modern Organic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane ring, a five-membered cyclic acetal, has emerged as a cornerstone in synthetic organic chemistry and medicinal chemistry. Its unique combination of stability and reactivity allows it to serve diverse functions, from a robust protecting group to a critical pharmacophore in a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted roles of the dioxolane group, with a particular focus on its applications in drug development. We present key data in structured tables for comparative analysis, detail experimental protocols for pivotal reactions, and provide visualizations of relevant chemical and biological pathways.

The Dioxolane Group as a Protecting Moiety

The primary and most classical role of the 1,3-dioxolane group is the protection of carbonyl functionalities, specifically aldehydes and ketones. This strategy is fundamental in multi-step organic synthesis, preventing the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified.

The formation of a dioxolane is typically achieved by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[1] The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the acetal.[1] Conversely, the dioxolane can be readily cleaved to regenerate the carbonyl group by hydrolysis in the presence of an aqueous acid.[1]

Experimental Protocols for Protection and Deprotection

Protocol 1: General Procedure for the Protection of a Ketone as a 1,3-Dioxolane [1]

-

Reactants: Ketone (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Solvent: Toluene.

-

Procedure: To a solution of the ketone in toluene are added ethylene glycol and p-TsOH. The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 1,3-Dioxolane [1]

-

Reactants: Dioxolane-protected compound (1.0 eq), Acetone/Water (10:1 v/v), p-Toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Procedure: The dioxolane-protected compound is dissolved in a mixture of acetone and water. p-TsOH is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and the acetone is removed under reduced pressure. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected carbonyl compound.

Data Presentation: Efficiency of Dioxolane Protection and Deprotection

The efficiency of dioxolane formation and cleavage can be influenced by the catalyst, reaction conditions, and the nature of the carbonyl substrate. Below is a summary of various methods and their reported yields.

| Carbonyl Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |

| Cyclohexanone | Ethylene glycol, p-TsOH, Toluene, reflux | >95 | Acetone/H₂O, p-TsOH, rt | >95 | [1] |

| Benzaldehyde | Ethylene glycol, I₂, CH₂Cl₂, rt | 98 | Acetone, In(OTf)₃, rt | 95 | [1] |

| 4-Nitrobenzaldehyde | Ethylene glycol, Montmorillonite K10, Toluene, reflux | 92 | NiCl₂·6H₂O, NaBH₄, MeOH, rt | 94 | [2][3] |

| Acetophenone | Ethylene glycol, ZrCl₄, CH₂Cl₂, rt | 96 | Ce(OTf)₃, wet MeNO₂, rt | 92 | [1] |

| Propiophenone | Ethylene glycol, (TMS)₂O, TMSI, CH₂Cl₂, rt | 95 | NaBArF₄, H₂O, 30 °C | 98 | [1] |

Workflow for Carbonyl Protection and Deprotection

Figure 1: General workflow for the protection of a carbonyl group as a 1,3-dioxolane and its subsequent deprotection.

The Dioxolane Ring in Medicinal Chemistry

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide spectrum of biological activities.[4] The two oxygen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[4]

Bioactive Compounds Containing the Dioxolane Moiety

Dioxolane-containing compounds have demonstrated a remarkable range of pharmacological effects, including antifungal, antiviral, anticancer, and antibacterial activities.[4]

| Compound | Dioxolane Structure | Biological Activity | Target/Mechanism of Action | Reference |

| Ketoconazole | Substituted 1,3-dioxolane | Antifungal | Inhibits fungal cytochrome P450 14α-demethylase (CYP51) | [5] |

| Doxovir | Dioxolane nucleoside analog | Antiviral (HBV) | Reverse transcriptase inhibitor | [6] |

| Etoposide | Podophyllotoxin derivative with a dioxolane ring | Anticancer | Topoisomerase II inhibitor | [7] |

| Linezolid | Oxazolidinone (related structure) | Antibacterial | Inhibits bacterial protein synthesis | [5] |

| (-)-(2S,4S)-1-[2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-azacytosine | Dioxolane nucleoside analog | Antiviral (HBV) | Not specified | [6] |

| Dioxolane-Coumarin Hybrid (DCH4) | Fused dioxolane-coumarin | Anticancer | Induces apoptosis | [8] |

Quantitative Data on Biological Activity

The potency of dioxolane-containing bioactive molecules is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) values.

Table: IC₅₀ Values of Selected Anticancer and Anti-inflammatory Dioxolane Derivatives

| Compound | Cell Line / Enzyme | IC₅₀ (µM) | Reference |

| Etoposide | Various cancer cell lines | 0.1 - 10 | [7] |

| Dioxolane-Coumarin Hybrid (DCH1) | COX-1 | 123.30 (µg/ml) | [8] |

| Dioxolane-Coumarin Hybrid (DCH1) | COX-2 | 102.10 (µg/ml) | [8] |

| Dioxolane-Coumarin Hybrid (DCH4) | MCF-7 (Breast Cancer) | 13.28 (µg/ml) | [8] |

| Dioxolane-Coumarin Hybrid (DCH4) | KYSE-30 (Esophageal Cancer) | 44.21 (µg/ml) | [8] |

Table: MIC Values of Selected Antibacterial Dioxolane Derivatives [2]

| Compound | S. aureus (µg/mL) | S. epidermidis (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |

| 1 | >5000 | >5000 | >5000 | >5000 |

| 2 | 1250 | 625 | >5000 | 312.5 |

| 4 | 625 | 625 | 625 | 312.5 |

| 6 | 1250 | 1250 | 625 | 156.25 |

| 8 | 1250 | 625 | 625 | 312.5 |

Signaling Pathway Inhibition

Dioxolane-containing molecules can act as inhibitors in various signaling pathways. For instance, etoposide inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 2: Simplified signaling pathway showing the inhibition of Topoisomerase II by the dioxolane-containing drug, Etoposide.

Synthesis of Bioactive Dioxolane Derivatives

The synthesis of medicinally important dioxolane derivatives often involves the introduction of the dioxolane ring at a key step or the modification of a pre-existing dioxolane-containing scaffold.

Experimental Protocol: Synthesis of a Chiral 1,3-Dioxolane with Antibacterial Activity

The following protocol is adapted from the synthesis of 2-{(4R)-4[(benzyloxy)methyl]-1,3-dioxolane-2-yl}phenol.[2]

-

Reactants: Salicylaldehyde (1.0 mmol), Trimethyl orthoformate (1.0 mmol), Montmorillonite K10 (300 mg), (R)-(-)-3-Benzyloxy-1,2-propanediol (2.0 mmol).

-

Solvent: Sodium-dried toluene (20.0 mL).

-

Procedure:

-

A mixture of salicylaldehyde, trimethyl orthoformate, and montmorillonite K10 in dry toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is stirred for 1 hour at room temperature.

-

(R)-(-)-3-Benzyloxy-1,2-propanediol is added, and the mixture is refluxed. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is washed with solid sodium bicarbonate and water.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate as eluent) to afford the desired chiral 1,3-dioxolane.

-

-

Yield: 53%

-

Enantiomeric Excess: >99% ee

Dioxolane as a Chiral Auxiliary

Chiral, non-racemic dioxolanes can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. The chiral centers on the dioxolane ring create a diastereoselective environment that favors the formation of one stereoisomer over another.

Asymmetric Synthesis using a Dioxolane-based Chiral Auxiliary